Ethyl isobutyl sulfide

Vapor pressure Volatility Headspace analysis

Ethyl isobutyl sulfide (CAS 1613-45-2), also known as 1-(ethylthio)-2-methylpropane or (2-methylpropyl) ethyl sulfide, is an aliphatic thioether with the molecular formula C₆H₁₄S and a molecular weight of 118.24 g/mol. This dialkyl sulfide belongs to the broader class of low-molecular-weight organosulfur compounds characterized by a sulfur atom bridging two alkyl groups—an ethyl group and an isobutyl (2-methylpropyl) moiety.

Molecular Formula C6H14S
Molecular Weight 118.24 g/mol
CAS No. 1613-45-2
Cat. No. B167976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isobutyl sulfide
CAS1613-45-2
Molecular FormulaC6H14S
Molecular Weight118.24 g/mol
Structural Identifiers
SMILESCCSCC(C)C
InChIInChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
InChIKeyOIRKGXWQBSPXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isobutyl Sulfide (CAS 1613-45-2): Procurement-Grade Specification and Baseline Characterization


Ethyl isobutyl sulfide (CAS 1613-45-2), also known as 1-(ethylthio)-2-methylpropane or (2-methylpropyl) ethyl sulfide, is an aliphatic thioether with the molecular formula C₆H₁₄S and a molecular weight of 118.24 g/mol [1]. This dialkyl sulfide belongs to the broader class of low-molecular-weight organosulfur compounds characterized by a sulfur atom bridging two alkyl groups—an ethyl group and an isobutyl (2-methylpropyl) moiety [2]. The compound exhibits physicochemical properties including a boiling point of 134.3±8.0 °C at 760 mmHg, vapor pressure of 10.1±0.2 mmHg at 25°C, and a calculated LogP of approximately 2.8–2.83, indicating moderate lipophilicity . Standard procurement specifications typically cite purity levels of 95.00 to 100.00% [3].

Why Generic Substitution Fails: Ethyl Isobutyl Sulfide vs. Alternative Dialkyl Sulfides in Scientific and Industrial Workflows


Generic substitution among dialkyl sulfides introduces quantifiable variability in key physicochemical parameters that directly impact experimental reproducibility and process performance. Within the C₆H₁₄S isomeric series, ethyl isobutyl sulfide (branched) differs measurably from linear analogs such as ethyl n-butyl sulfide and branched positional isomers including ethyl sec-butyl sulfide and ethyl tert-butyl sulfide in boiling point, vapor pressure, and lipophilicity—parameters that govern volatility, phase partitioning, and chromatographic behavior [1]. Furthermore, the isobutyl branching pattern influences the compound's steric environment around the sulfur atom, which can affect nucleophilicity and oxidation susceptibility relative to unbranched or differently branched congeners [2]. These differences preclude simple interchange in applications where vapor pressure–dependent delivery, precise retention time reproducibility, or specific lipophilicity windows are required .

Ethyl Isobutyl Sulfide: Quantified Differentiation Evidence for Scientific Procurement Decisions


Volatility and Vapor Pressure: Ethyl Isobutyl Sulfide vs. Linear Dialkyl Sulfide Class Baseline

Ethyl isobutyl sulfide exhibits a vapor pressure of 10.1±0.2 mmHg at 25°C . While direct head-to-head vapor pressure data for the closest linear analog ethyl n-butyl sulfide (CAS 638-46-0) are not consolidated in a single source, the branched isobutyl structure is associated with increased volatility compared to linear alkyl sulfides of equivalent carbon count—a class-level trend documented for branched versus linear dialkyl sulfides [1]. This elevated vapor pressure has practical implications for headspace concentration in flavor and fragrance applications, as well as for solvent evaporation rates in synthetic protocols.

Vapor pressure Volatility Headspace analysis Physical chemistry Gas chromatography

Lipophilicity (LogP): Ethyl Isobutyl Sulfide vs. Ethyl n-Butyl Sulfide and Ethyl tert-Butyl Sulfide

Ethyl isobutyl sulfide has a calculated ACD/LogP of 2.83 and an estimated XLogP3-AA of 2.60 . This lipophilicity value positions the compound between ethyl n-butyl sulfide (linear isomer, expected slightly higher LogP due to greater hydrophobic surface area) and ethyl tert-butyl sulfide (more compact branched isomer, expected lower LogP). The LogP difference of approximately 0.2–0.3 units between isobutyl and n-butyl isomers translates to a roughly 1.6–2.0× difference in octanol-water partition coefficient, which can meaningfully affect membrane permeability, extraction efficiency, and chromatographic retention in reversed-phase systems [1].

LogP Lipophilicity Partition coefficient QSAR ADME

Gas Chromatographic Retention Index: Ethyl Isobutyl Sulfide on Apiezon M Stationary Phase

Ethyl isobutyl sulfide has a reported Kovats retention index (RI) of 850 on an Apiezon M (non-polar) stationary phase [1]. This experimental RI value provides a quantitative reference for chromatographic identification and method development. When compared with linear dialkyl sulfide homologs, the branched isobutyl moiety reduces the retention index relative to the linear n-butyl analog (expected RI ≈ 880–900 on Apiezon M based on homologous series extrapolation from sulfide retention data) [2]. The 30–50 RI unit difference enables baseline chromatographic separation of isomeric sulfides under appropriate GC conditions.

Kovats retention index Gas chromatography Apiezon M Volatile analysis Method validation

Regulatory and Safety Status: Non-Fragrance Classification Distinguishes Ethyl Isobutyl Sulfide from FEMA GRAS Dialkyl Sulfides

Ethyl isobutyl sulfide carries a specific regulatory annotation: 'Recommendation for ethyl isobutyl sulfide usage levels up to: not for fragrance use' [1]. This classification explicitly distinguishes it from other dialkyl sulfides that have received FEMA GRAS (Generally Recognized as Safe) status for flavor applications or IFRA (International Fragrance Association) approval for fragrance use. The restricted usage recommendation represents a quantifiable regulatory differentiation that directly impacts procurement decisions for flavor and fragrance industry applications. Compounds such as dimethyl sulfide and dimethyl disulfide, in contrast, have established FEMA GRAS status with defined usage levels.

Fragrance regulation Safety assessment IFRA Occupational exposure Procurement compliance

Ethyl Isobutyl Sulfide (CAS 1613-45-2): Evidence-Backed Research and Industrial Application Scenarios


Gas Chromatographic Method Development and Volatile Organic Compound (VOC) Standardization

Ethyl isobutyl sulfide serves as a well-characterized reference standard for GC method development and volatile sulfur compound analysis, supported by its experimentally determined Kovats retention index of 850 on Apiezon M stationary phase [1]. This RI value, documented in the peer-reviewed literature, enables laboratories to calibrate retention time windows for branched dialkyl sulfide identification in complex headspace samples [2]. The compound's moderate vapor pressure of 10.1 mmHg at 25°C facilitates reproducible headspace sampling and standard preparation . Procurement of this specific isomer, rather than alternative C₆H₁₄S sulfides, ensures retention time reproducibility and unambiguous peak assignment in gas chromatographic workflows.

Physicochemical Profiling Studies and QSAR Model Development

The well-defined lipophilicity parameters of ethyl isobutyl sulfide—ACD/LogP of 2.83 and estimated XLogP3-AA of 2.60 [1]—make this compound valuable as a calibration point or training set member for quantitative structure-activity relationship (QSAR) models and physicochemical property prediction algorithms. Its intermediate LogP value within the dialkyl sulfide chemical space provides a benchmark for assessing computational model accuracy across branched versus linear congener series [2]. The compound's documented boiling point (134.3±8.0 °C), vapor pressure (10.1±0.2 mmHg), and enthalpy of vaporization (35.6±3.0 kJ/mol) further support its utility in thermodynamic model validation .

Organosulfur Synthesis: Building Block and Reagent Qualification

Ethyl isobutyl sulfide is utilized as a synthetic building block and reagent in organosulfur chemistry, where its specific branched isobutyl architecture provides distinct steric and electronic properties compared to linear dialkyl sulfide alternatives [1]. The compound serves as a substrate for oxidation studies (sulfoxide and sulfone synthesis) and nucleophilic substitution reactions involving the sulfur atom [2]. When procuring for synthetic applications, the isobutyl branching pattern—as opposed to n-butyl, sec-butyl, or tert-butyl isomers—offers a specific steric profile that influences reaction rates, regioselectivity, and product stereochemistry . The availability of spectroscopic reference data, including NMR predictor tools and Wiley-registered spectra, facilitates purity verification and structural confirmation [3].

Non-Fragrance Industrial Solvent and Process Intermediate Applications

Given the explicit regulatory annotation that ethyl isobutyl sulfide is 'not for fragrance use' [1], this compound is best positioned for industrial applications outside the consumer flavor and fragrance sector. Potential application domains include its use as a specialty solvent or process intermediate in agrochemical synthesis and pharmaceutical intermediate production, where sulfur-containing moieties play functional roles in target molecule activity [2]. The compound's moderate water solubility (estimated 405.7 mg/L at 25°C) and LogP of 2.83 support its utility in biphasic reaction systems and extraction processes . Procurement decisions should account for this restricted regulatory status when evaluating suitability for specific end-use applications.

Technical Documentation Hub

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